
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by its complex structure, which includes methoxy groups, a nitro group, and a dimethylamino propyl side chain. These functional groups contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxyaniline and 1-nitroacridine.
Formation of Intermediate: The initial step involves the nitration of 1-nitroacridine to introduce the nitro group at the desired position.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4,5-dimethoxyaniline to form the desired acridine derivative.
Introduction of Dimethylamino Propyl Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine involves:
Molecular Targets: The compound interacts with DNA and RNA, intercalating between base pairs and disrupting normal cellular processes.
Pathways Involved: It can inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for anticancer research.
Propiedades
Número CAS |
176915-33-6 |
|---|---|
Fórmula molecular |
C20H24N4O4 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
N-(4,5-dimethoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H24N4O4/c1-23(2)12-6-11-21-19-13-7-5-8-15(27-3)18(13)22-20-16(28-4)10-9-14(17(19)20)24(25)26/h5,7-10H,6,11-12H2,1-4H3,(H,21,22) |
Clave InChI |
NYFZMZPEGBUXSL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=C2C=CC=C(C2=NC3=C(C=CC(=C31)[N+](=O)[O-])OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


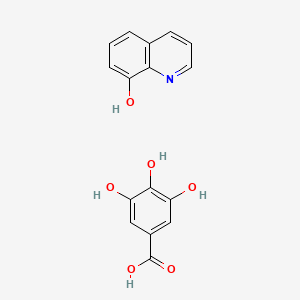



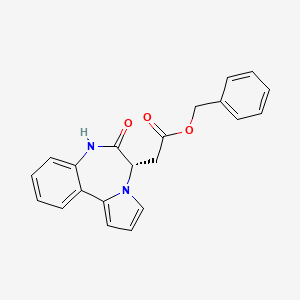
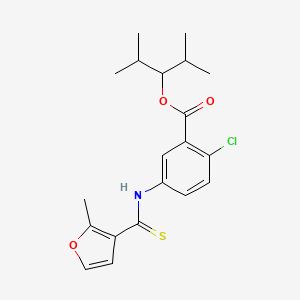

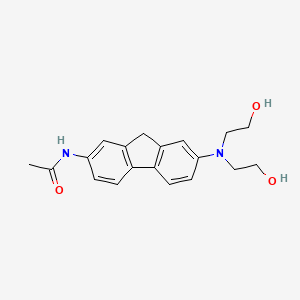
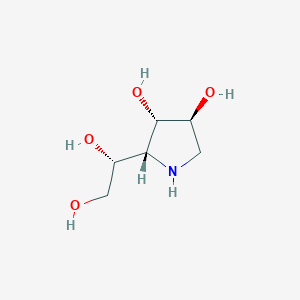

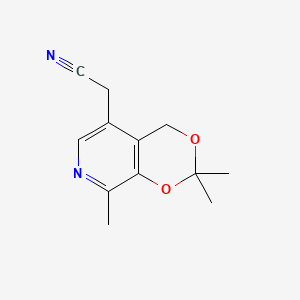

![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)

